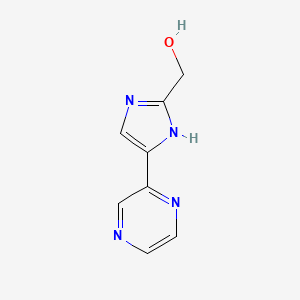
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol is a heterocyclic compound that features both pyrazine and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol typically involves the condensation of pyrazine-2-carbaldehyde with 2-amino-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydrogen atoms on the pyrazine and imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Pyrazine-2-carboxylic acid, imidazole-2-carboxylic acid.
Reduction: Pyrazine-2-methanol, imidazole-2-methanol.
Substitution: Halogenated derivatives of pyrazine and imidazole.
Wissenschaftliche Forschungsanwendungen
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it may act by inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: A derivative with significant therapeutic potential.
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: Compounds with antimicrobial and anticancer activities.
Pyrrolopyrazine derivatives: Known for their wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
(5-pyrazin-2-yl-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-8-11-4-7(12-8)6-3-9-1-2-10-6/h1-4,13H,5H2,(H,11,12) |
InChI-Schlüssel |
GQMKKAKECSGGIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=CN=C(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
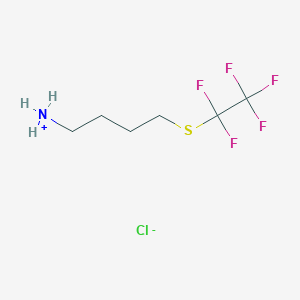
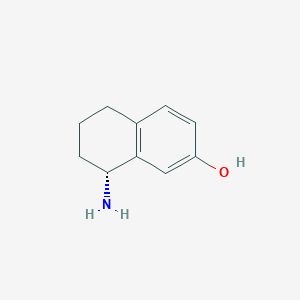
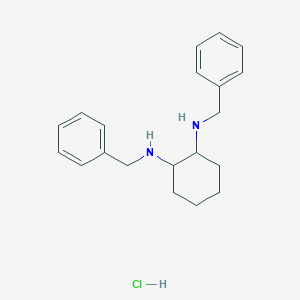
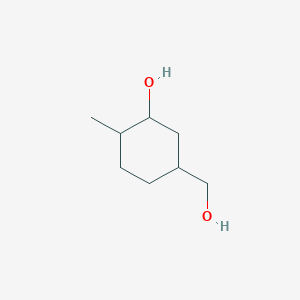
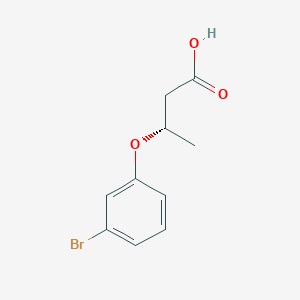
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
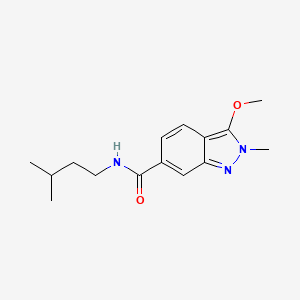

![7-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B13107161.png)
![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)


